(1s)-1-(2-Fluoropyridin-3-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1s)-1-(2-Fluoropyridin-3-yl)ethan-1-amine is a chemical compound that belongs to the class of fluoropyridines This compound is characterized by the presence of a fluorine atom attached to the pyridine ring, which significantly influences its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s)-1-(2-Fluoropyridin-3-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-fluoropyridine, which serves as the starting material.
Alkylation: The 2-fluoropyridine undergoes alkylation with an appropriate alkylating agent, such as ethylamine, under controlled conditions to introduce the ethan-1-amine group.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to isolate the (1s)-enantiomer of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques, such as chromatography, to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
(1s)-1-(2-Fluoropyridin-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyridines.
Scientific Research Applications
(1s)-1-(2-Fluoropyridin-3-yl)ethan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders and cancers.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (1s)-1-(2-Fluoropyridin-3-yl)ethan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1s)-1-(3-Fluoropyridin-2-yl)ethan-1-amine
- (1s)-1-(4-Fluoropyridin-2-yl)ethan-1-amine
- (1s)-1-(2-Chloropyridin-3-yl)ethan-1-amine
Uniqueness
(1s)-1-(2-Fluoropyridin-3-yl)ethan-1-amine is unique due to the specific position of the fluorine atom on the pyridine ring, which influences its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities compared to other similar compounds, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C7H9FN2 |
---|---|
Molecular Weight |
140.16 g/mol |
IUPAC Name |
(1S)-1-(2-fluoropyridin-3-yl)ethanamine |
InChI |
InChI=1S/C7H9FN2/c1-5(9)6-3-2-4-10-7(6)8/h2-5H,9H2,1H3/t5-/m0/s1 |
InChI Key |
OKPDARBMBAKIOO-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(N=CC=C1)F)N |
Canonical SMILES |
CC(C1=C(N=CC=C1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.